molecular formula C18H20N2O3S B2493698 2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide CAS No. 921792-36-1

2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Cat. No.: B2493698
CAS No.: 921792-36-1
M. Wt: 344.43
InChI Key: UBCLEEGJAVAEGK-UHFFFAOYSA-N
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Description

2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Several studies have synthesized and evaluated derivatives bearing thiophene and related heterocyclic ring systems for their potential antitumor activities. For instance, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using structures related to thiophene as pharmacophoric groups, exhibited considerable anticancer activity against a variety of cancer cell lines. Compounds showing significant activity include those with different heterocyclic rings such as benzimidazole, benzothiazole, and benzoxazole derivatives, indicating the potential of these compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015). Additionally, compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showed high inhibitory effects against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines in screening tests (Shams, Mohareb, Helal, & Mahmoud, 2010).

Anti-inflammatory Activity

Research on 5-substituted benzo[b]thiophene derivatives has shown potent anti-inflammatory activity. These compounds were synthesized by reacting 5-aminobenzo[b]thiophene-2-carboxylic acid with different amines, indicating the therapeutic potential of thiophene derivatives in treating inflammatory conditions (Radwan, Shehab, & El-Shenawy, 2009).

Antimicrobial Activity

Novel derivatives have been synthesized and evaluated for their antimicrobial activities. For example, thiazolidin-4-one derivatives showed potential as antimicrobial agents against a variety of bacterial and fungal species. This suggests the utility of thiophene and its derivatives in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Properties

IUPAC Name

2-thiophen-2-yl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-18(2)11-23-15-9-12(6-7-14(15)20(3)17(18)22)19-16(21)10-13-5-4-8-24-13/h4-9H,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCLEEGJAVAEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC=CS3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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